1-(2-Chloroethyl)-1-(4-cyanophenyl)urea
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Overview
Description
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea is an organic compound that features both a chloroethyl group and a cyanophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea typically involves the reaction of 2-chloroethylamine with 4-cyanophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(4-cyanophenyl)urea: Similar structure but with different substitution pattern.
1-(2-Bromoethyl)-1-(4-cyanophenyl)urea: Bromine instead of chlorine.
1-(2-Chloroethyl)-1-(4-nitrophenyl)urea: Nitro group instead of cyano group.
Uniqueness
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea is unique due to the presence of both chloroethyl and cyanophenyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-(4-cyanophenyl)urea |
InChI |
InChI=1S/C10H10ClN3O/c11-5-6-14(10(13)15)9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,15) |
InChI Key |
SLZODBAIHUIOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(CCCl)C(=O)N |
Origin of Product |
United States |
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